

# A Technical Guide to the Chemical Structure and Synthesis of Emorfazone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Emorfazone**, with the IUPAC name 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one, is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs. Primarily marketed in Japan, it offers both analgesic and anti-inflammatory effects. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed methodology for its chemical synthesis. Furthermore, it elucidates its proposed mechanism of action. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to support drug development and research professionals.

#### **Chemical Structure and Physicochemical Properties**

**Emorfazone** is a pyridazinone derivative characterized by an ethoxy group, a methyl group, and a morpholino moiety attached to the core heterocyclic ring. This unique combination of functional groups dictates its chemical behavior and pharmacological activity.

The key identifiers and physicochemical properties of **Emorfazone** are summarized in the tables below.

Table 1: Chemical Identifiers for Emorfazone



| Identifier        | Value                                                 | Citation |
|-------------------|-------------------------------------------------------|----------|
| IUPAC Name        | 4-ethoxy-2-methyl-5-<br>morpholin-4-ylpyridazin-3-one | [1]      |
| CAS Number        | 38957-41-4                                            | [1]      |
| Molecular Formula | C11H17N3O3                                            | [1]      |
| SMILES            | CCOC1=C(C=NN(C1=O)C)N2<br>CCOCC2                      | [1]      |
| InChIKey          | URJQOOISAKEBKW-<br>UHFFFAOYSA-N                       | [1]      |

Table 2: Physicochemical and Pharmacological Properties of Emorfazone

| Property              | Value                                           | Citation |
|-----------------------|-------------------------------------------------|----------|
| Molecular Weight      | 239.27 g/mol                                    | [1]      |
| Melting Point         | 90 °C                                           | [2]      |
| Appearance            | Prisms (from ether)                             |          |
| LogP (predicted)      | 0.08                                            | [2]      |
| Pharmacological Class | Analgesic, Anti-inflammatory                    | [3][4]   |
| Mechanism of Action   | Inhibition of bradykinin-like substance release | [5]      |

## **Synthesis of Emorfazone**

The synthesis of **Emorfazone** (designated as compound 3 in the following scheme) is achieved through a multi-step process starting from 4,5-dichloro-2-methyl-3(2H)-pyridazinone. The foundational synthesis was reported by Takaya et al. in the Journal of Medicinal Chemistry (1979).

#### **Experimental Protocol**



Step 1: Synthesis of 4-Chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2)

A solution of 4,5-dichloro-2-methyl-3(2H)-pyridazinone (1) (1.79 g, 0.01 mol) in ethanol (20 mL) is treated with a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 g-atom) in absolute ethanol (30 mL). The reaction mixture is refluxed for 2 hours. After cooling, the precipitated sodium chloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The resulting residue is then recrystallized from a mixture of ethanol and water to yield 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2) as colorless needles.

• Yield: 1.50 g (80%)

Melting Point: 88-89 °C

Step 2: Synthesis of 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (**Emorfazone**, 3)

A mixture of the 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2) (1.88 g, 0.01 mol), morpholine (1.74 g, 0.02 mol), and triethylamine (1.5 g) in ethanol (50 mL) is refluxed for 5 hours. After the reaction is complete, the solvent is removed by evaporation in vacuo. The resulting residue is dissolved in chloroform. The chloroform solution is washed with a 10% aqueous solution of sodium carbonate, followed by water, and then dried over anhydrous sodium sulfate. The chloroform is evaporated, and the remaining residue is recrystallized from ether to afford the final product, **Emorfazone** (3), as prisms.

Yield: 1.96 g (82%)

Melting Point: 90-91 °C

## **Synthesis Workflow Diagram**





Click to download full resolution via product page

Caption: Synthetic pathway of **Emorfazone** from 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

#### **Spectral Data Analysis**

Spectroscopic analysis is crucial for the structural confirmation of synthesized **Emorfazone**. A detailed study employing FT-IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR has been performed to characterize the molecule.[6]

Table 3: Key Spectroscopic Data for **Emorfazone** 



| Analysis Type                      | Observed Peaks / Shifts                     | Assignment                          |
|------------------------------------|---------------------------------------------|-------------------------------------|
| FT-IR (cm <sup>-1</sup> )          | ~1650                                       | C=O stretching (pyridazinone ring)  |
| ~1604                              | C=N stretching                              |                                     |
| ¹H NMR (CDCl₃, δ ppm)              | 1.4 (t, 3H)                                 | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| 3.0 (t, 4H)                        | Morpholine -CH2-N-CH2-                      |                                     |
| 3.6 (s, 3H)                        | N-CH₃                                       | _                                   |
| 3.8 (t, 4H)                        | Morpholine -CH2-O-CH2-                      | -                                   |
| 4.2 (q, 2H)                        | -O-CH₂-CH₃                                  | <del>-</del>                        |
| 7.6 (s, 1H)                        | Pyridazinone ring C-H                       | <del>-</del>                        |
| <sup>13</sup> C NMR (CDCl₃, δ ppm) | 14.5                                        | Ethoxy -CH₃                         |
| 38.0                               | N-CH <sub>3</sub>                           |                                     |
| 51.0                               | Morpholine -CH2-N-CH2-                      | -                                   |
| 65.0                               | Ethoxy -CH <sub>2</sub> -                   | -                                   |
| 67.0                               | Morpholine -CH2-O-CH2-                      | <del>-</del>                        |
| 125.0                              | Pyridazinone C-H                            | _                                   |
| (Multiple signals)                 | Quaternary carbons in the pyridazinone ring | _                                   |
| ~160.0                             | C=O                                         |                                     |

Note: The spectral data presented are approximate values based on typical chemical shifts and reported spectra for **Emorfazone** and related structures.[6] Specific values may vary based on experimental conditions.

## **Mechanism of Action**

Unlike most NSAIDs that function through the inhibition of cyclooxygenase (COX) enzymes, **Emorfazone** exhibits a novel mechanism of action. Pharmacological studies have



demonstrated that **Emorfazone** does not significantly inhibit prostaglandin biosynthesis. Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the release of a bradykinin-like substance at the site of inflammation.[3][5]

Bradykinin is a potent inflammatory mediator that increases vascular permeability and is directly involved in the signaling of pain. By preventing the release of kininogen and kininforming enzymes into the extravascular space, **Emorfazone** effectively suppresses the local biosynthesis of this key pain and inflammation mediator.[5]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Proposed mechanism of action of **Emorfazone** via inhibition of inflammatory mediator release.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Emorfazone | C11H17N3O3 | CID 3221 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Synthesis of Emorfazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671226#chemical-structure-and-synthesis-of-emorfazone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com